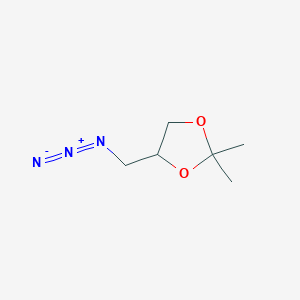![molecular formula C17H12F3N3O2S2 B2546592 Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate CAS No. 338965-93-8](/img/structure/B2546592.png)
Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate, is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the first paper describes polysubstituted pyridines with supramolecular aggregation through various intermolecular interactions, which could be relevant when considering the supramolecular chemistry of the compound . The second paper discusses heterocyclization reactions with a related thieno[2,3-b]thiophene derivative, which may provide insights into the reactivity of the thiophene moiety present in the compound of interest .
Synthesis Analysis
While the exact synthesis of this compound is not detailed, the papers provide information on the synthesis of structurally related compounds. The second paper outlines the synthesis of various heterocyclic compounds starting from an ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate, which involves reactions with carbon disulfide, halo compounds, and other reagents to yield a range of derivatives . This suggests that similar synthetic strategies could potentially be applied to the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds is discussed in the first paper, where it is noted that the polysubstituted pyridines adopt nearly planar
Scientific Research Applications
Reaction Mechanisms and Synthesis
Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate is involved in a variety of chemical reactions and synthesis processes, showcasing its versatility in organic synthesis. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves ANRORC rearrangement followed by N-formylation, demonstrating complex reaction pathways and the formation of novel compounds (Ledenyova et al., 2018). Similarly, the synthesis of novel 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate reveals its potential in generating structurally diverse molecules with varying substituents, further studied for their cytotoxic activities (Stolarczyk et al., 2018).
Biological Activities and Applications
The compound has also been explored for its biological activities, where derivatives synthesized from it have been screened for antimicrobial, antiurease, and antilipase activities. A study on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, derived from ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, showed that some compounds exhibited good to moderate antimicrobial activity against various microorganisms, indicating its potential in the development of new antimicrobial agents (Başoğlu et al., 2013).
Material Science and Chemistry
In material science, the chemical has contributed to the development of sulfur-containing triazine derivatives, which have been studied for their tribological properties and mechanisms. These derivatives significantly improved the antiwear and friction-reducing capacities of base fluids in tribological tests, demonstrating the compound's utility in engineering applications (Wu et al., 2017). Additionally, the coordination chemistry of dinucleating P2N2S ligands has been investigated, where reactions with palladium thiophenolate complexes were explored, providing insights into the complex's structural and catalytic properties (Siedle et al., 2007).
Mechanism of Action
Target of Action
Compounds containing a trifluoromethyl group are often used in pharmaceuticals and agrochemicals due to their ability to form stable carbon-fluorine bonds .
Biochemical Pathways
Compounds with a trifluoromethyl group can affect various biochemical pathways due to their reactivity .
Pharmacokinetics
The presence of a trifluoromethyl group can influence these properties, as trifluoromethyl groups are known to enhance the metabolic stability of compounds .
Result of Action
The presence of a trifluoromethyl group can influence these effects, as trifluoromethyl groups can enhance the potency and selectivity of compounds .
Action Environment
The presence of a trifluoromethyl group can influence these factors, as trifluoromethyl groups can enhance the stability of compounds .
properties
IUPAC Name |
ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S2/c1-2-25-16(24)13-15(21-14(23-22-13)12-7-4-8-26-12)27-11-6-3-5-10(9-11)17(18,19)20/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZCSKGKKCWGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)SC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546521.png)



![N4-(4-ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2546528.png)

![4-[(4-Fluorophenyl)-(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2546530.png)
![5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2546532.png)